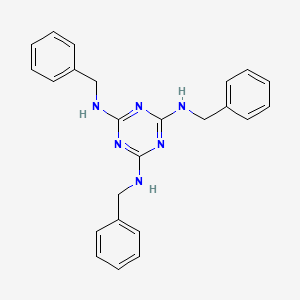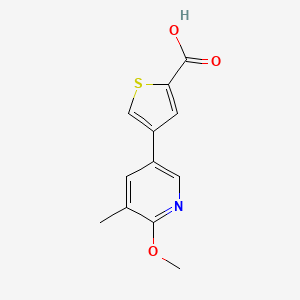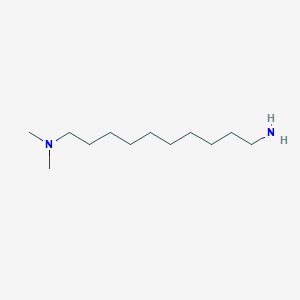![molecular formula C10H21NO2 B12124534 2-[2-(2-Methoxyethoxy)ethyl]piperidine CAS No. 1152526-33-4](/img/structure/B12124534.png)
2-[2-(2-Methoxyethoxy)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Methoxyethoxy)ethyl]piperidine is a chemical compound with the molecular formula C12H25NO3. It is a member of the piperidine family, which is known for its significant role in the pharmaceutical industry. Piperidine derivatives are often used as building blocks in the synthesis of various drugs due to their versatile chemical properties .
Preparation Methods
The synthesis of 2-[2-(2-Methoxyethoxy)ethyl]piperidine typically involves the reaction of piperidine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
2-[2-(2-Methoxyethoxy)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine.
Scientific Research Applications
2-[2-(2-Methoxyethoxy)ethyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethyl]piperidine involves its interaction with specific molecular targets in the body. It is believed to interact with cholinesterase receptors, inhibiting their activity and leading to increased levels of acetylcholine in the synaptic cleft. This action is similar to that of other piperidine derivatives used in the treatment of neurological disorders .
Comparison with Similar Compounds
2-[2-(2-Methoxyethoxy)ethyl]piperidine can be compared with other piperidine derivatives such as:
Mepivacaine: A local anesthetic used in medical procedures.
Lidocaine: Another local anesthetic with a similar structure but different pharmacological properties.
Bupivacaine: A long-acting local anesthetic used in various surgical procedures.
These compounds share a common piperidine ring structure but differ in their side chains and pharmacological effects, highlighting the unique properties of this compound.
Properties
CAS No. |
1152526-33-4 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethyl]piperidine |
InChI |
InChI=1S/C10H21NO2/c1-12-8-9-13-7-5-10-4-2-3-6-11-10/h10-11H,2-9H2,1H3 |
InChI Key |
HDBXCQLPCZWQHQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12124467.png)



![methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate](/img/structure/B12124489.png)


![3-[2-(4-Propylphenoxy)acetamido]benzoic acid](/img/structure/B12124502.png)
![(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12124504.png)
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B12124507.png)

![3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12124510.png)
